2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a morpholine ring substituted with a 1H-1,2,4-triazol-1-ylmethyl group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride typically involves the reaction of morpholine with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Another triazole derivative with different substituents.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole compound with additional phenyl groups.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and a triazole group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODPWNYSODIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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